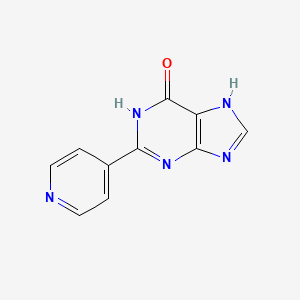

2-(Pyridin-4-yl)-1H-purin-6(9H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7N5O |

|---|---|

Molekulargewicht |

213.20 g/mol |

IUPAC-Name |

2-pyridin-4-yl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C10H7N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |

InChI-Schlüssel |

VDWLVBALZODFEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl 1h Purin 6 9h One and Its Analogues

Strategic Approaches to Purine (B94841) Ring System Derivatization

The derivatization of the purine ring is a cornerstone of synthesizing compounds like 2-(Pyridin-4-yl)-1H-purin-6(9H)-one. Strategic functionalization at specific carbon and nitrogen atoms allows for the introduction of diverse substituents, thereby tuning the molecule's properties.

C2 Functionalization Strategies

The introduction of a substituent at the C2 position of the purine ring is a key step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to form a carbon-carbon bond between a 2-halopurine derivative and a suitable pyridine-based organoboron reagent. These reactions offer a direct and efficient route to C2-arylpurines.

N1, N7, and N9 Position Modifications

The nitrogen atoms of the purine ring, specifically at the N1, N7, and N9 positions, are also key sites for modification. rsc.orgdoubtnut.com The relative basicity and nucleophilicity of these nitrogens can be exploited for regioselective alkylation and arylation reactions. stackexchange.com Computational studies have shown that the order of protonation is generally N1 > N7 > N3 > N9, which can guide the regioselectivity of certain reactions. stackexchange.com

Direct alkylation of purine derivatives with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, major product. nih.gov However, specific reaction conditions can be optimized to favor the formation of the N7 isomer. For example, the use of Grignard reagents can favor the formation of N7-alkylated purines. nih.gov Another method involves the protection of the N9 position, followed by regioselective alkylation at N7, and subsequent deprotection. nih.gov

The N1 position can also be a site for functionalization. For instance, N1-directed ortho C-H arylation of 6-phenylpurine nucleosides has been achieved using ruthenium catalysis. nih.gov Similarly, rhodium-catalyzed intermolecular amidation of 6-phenylpurine nucleosides proceeds via purinyl N1-assisted C-H activation. nih.gov

| Position | Modification Method | Reagents/Catalysts | Outcome |

| N1 | Directed ortho C-H arylation | Ruthenium catalyst | Functionalization of a C6-aryl substituent directed by the N1 nitrogen. nih.gov |

| N7 | Direct alkylation | Alkyl halides, base | Mixture of N7 and N9 isomers, often favoring N9. nih.gov |

| N7 | Grignard-mediated alkylation | Grignard reagents | Favors formation of the N7 isomer. nih.gov |

| N9 | Direct alkylation | Alkyl halides, base | Predominantly the N9 isomer due to thermodynamic stability. nih.gov |

C6 Modifications and Functionalization

The C6 position of the purine ring is another critical site for introducing functional groups. Classical methods for C6 functionalization often involve the conversion of a hypoxanthine (B114508) derivative to a 6-chloropurine (B14466) intermediate using reagents like phosphorus oxychloride (POCl₃). acs.org This 6-chloro derivative can then serve as a versatile precursor for a variety of nucleophilic substitution reactions.

More recent and milder methods have been developed to avoid the harsh conditions of classical procedures, which can be detrimental to sensitive substrates like 2'-deoxynucleosides. acs.org One such method involves the use of iodine, triphenylphosphine, and diisopropylethylamine to convert protected inosine (B1671953) or 2'-deoxyinosine (B131508) into their 6-(substituted-amino)purine analogues. acs.orgnih.gov Another approach is the regioselective C6-H hydroxyalkylation of purines and purine nucleosides. acs.org

The 6-chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce a wide range of substituents at the C6 position. Furthermore, the 6-(imidazol-1-yl)purine derivatives, formed by reacting 6-chloropurines with imidazole, are excellent substrates for SNAr reactions, allowing for the introduction of various nucleophiles under mild conditions. acs.org

Advanced Organic Synthesis Techniques Employed

Modern organic synthesis provides a powerful toolkit for the construction and derivatization of complex heterocyclic systems like this compound. Cross-coupling reactions and nucleophilic aromatic substitution are among the most important techniques utilized.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds in purine synthesis. nih.gov

The Suzuki-Miyaura reaction is widely used to couple a purine halide (or triflate) with an organoboron reagent. nih.gov This reaction is particularly valuable for introducing aryl or heteroaryl groups, such as the pyridin-4-yl moiety, at various positions on the purine ring. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.gov

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.comyoutube.com This reaction is useful for introducing alkynyl substituents onto the purine core, which can then be further elaborated. nih.gov The reaction is generally carried out under mild conditions, often at room temperature, with a base like an amine that can also serve as the solvent. wikipedia.org

| Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Purine halide/triflate + Organoboron reagent | Palladium catalyst, base | C-C (Aryl/Heteroaryl) nih.gov |

| Sonogashira | Purine halide + Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, base | C-C (Alkynyl) nih.govwikipedia.org |

SNAr-Based Reactions for Purine Functionalization

Nucleophilic Aromatic Substitution (SNAr) reactions are a fundamental method for functionalizing the purine ring, particularly at the C6 position. rsc.org These reactions involve the displacement of a good leaving group, such as a halogen or a sulfonyl group, by a nucleophile.

The reactivity of the leaving group in SNAr reactions on 6-halopurine nucleosides generally follows the order F > Br > Cl > I with certain nucleophiles. acs.org However, this order can be influenced by the nucleophile and reaction conditions. For instance, with aniline (B41778) as the nucleophile, the reactivity order can change. acs.org 6-(Alkylsulfonyl)purine nucleosides have also been shown to be highly reactive substrates for SNAr reactions, often more so than their 6-halo counterparts. acs.org

Microwave irradiation has been employed to promote SNAr reactions of 6-chloropurines with 3-alkyl-acetylacetone, leading to the efficient synthesis of C6-alkylated purine analogues. rsc.org This highlights how modern techniques can enhance the efficiency and selectivity of established reaction types.

Catalyst-Free and One-Step Synthesis Methods

In the pursuit of greener and more efficient chemical processes, catalyst-free and one-pot synthetic routes are highly desirable. For the synthesis of related heterocyclic systems, such as substituted pyridin-2-yl carbamates, catalyst-free methods have been successfully developed. nih.gov These reactions often proceed by utilizing easily accessible starting materials, such as N-hetaryl ureas and alcohols, and can provide good to high yields of the desired products. nih.gov The underlying mechanism for some of these transformations is believed to involve the in-situ formation of reactive intermediates like hetaryl isocyanates. nih.gov

Similarly, one-pot methodologies that combine catalyst-free steps with other catalytic processes are also being explored. For instance, a one-pot synthesis of dihydrofuropyrimidines has been reported that involves an initial catalyst-free Michael addition followed by an iodine-catalyzed cyclization. nih.gov Another example is the three-component condensation reaction for the synthesis of 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives, which proceeds at elevated temperatures under neat conditions without the need for a catalyst. researchgate.net These approaches highlight a growing trend towards minimizing the use of catalysts and simplifying reaction setups.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various purine analogues and related heterocyclic compounds. For instance, a rapid and efficient one-pot, two-step method for the preparation of 2,6,9-substituted purines has been developed using microwave irradiation. This method starts from commercially available 2,6-dichloropurine (B15474) and allows for the introduction of a wide range of substituents. The significant reduction in reaction time compared to conventional heating methods is a key advantage of this approach.

Microwave irradiation has also been employed in the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines from the corresponding aryl acetic acid and a pyrimidine (B1678525) derivative. nih.gov This method circumvents the more cumbersome multi-step procedures previously used. nih.gov Furthermore, the synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines has been achieved under microwave irradiation in the presence of Montmorillonite K-10 as a solid support, a transformation that was not successful using conventional heating. nih.govscispace.com

Synthesis of Pyrido-Fused Purine Derivatives as Related Structures

The synthesis of pyrido-fused purine derivatives, which share structural similarities with this compound, provides valuable insights into the construction of these complex heterocyclic systems. A common strategy involves the cyclization of appropriately substituted pyridine (B92270) and pyrimidine precursors.

For example, the synthesis of novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives has been reported starting from the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a nicotinamide (B372718) intermediate. rsc.org This intermediate is then subjected to acylation or thioacylation followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidines. rsc.org Another approach involves the synthesis of 4-substituted pyrido[2′,3′:4,5]pyrrolo[2,3-d]pyrimidines through nucleophilic substitution or cross-coupling reactions on a 4-chloropyridopyrrolopyrimidine core. acs.org

Analytical and Spectroscopic Characterization Methodologies for Synthetic Products

The unambiguous identification and characterization of synthesized compounds like this compound are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the characterization of related heterocyclic compounds, ¹H NMR spectra can reveal the number of protons, their multiplicity (singlet, doublet, triplet, etc.), and their chemical shifts, which are indicative of their electronic environment. For example, in the ¹H NMR spectra of 2,3-dihydro-4-pyridinone derivatives, characteristic singlets for hydroxyl groups and vinylic protons have been identified. nih.govscispace.com Similarly, for indole-based triarylmethanes, the chemical shifts and coupling constants of the aromatic and other protons are reported in detail. rsc.org

¹³C NMR spectroscopy provides complementary information by showing the chemical shifts of all the carbon atoms in the molecule, helping to confirm the carbon skeleton. The chemical shifts of carbons in aromatic rings, carbonyl groups, and aliphatic chains can be used to confirm the successful synthesis of the target compound. rsc.org

Table 1: Representative ¹H NMR Data for Related Heterocyclic Compounds

| Compound Type | Key Proton Signals (ppm) | Reference |

| 2,3-Dihydro-4-pyridinones | 8.91-9.44 (OH), 5.01-5.45 (vinylic H) | nih.govscispace.com |

| Indole-based Triarylmethanes | 5.48-5.62 (methine H), 6.60-8.51 (aromatic H) | rsc.org |

Table 2: Representative ¹³C NMR Data for Related Heterocyclic Compounds

| Compound Type | Key Carbon Signals (ppm) | Reference |

| Indole-based Triarylmethanes | 30.3-34.3 (aliphatic C), 110.9-158.0 (aromatic/vinylic C) | rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For instance, the presence of N-H, C=O, C=N, and C-H bonds in the structure of this compound and its analogues can be confirmed by their characteristic absorption bands. In the characterization of newly synthesized phthalocyanine (B1677752) complexes, IR spectroscopy was used to identify key functional groups. researchgate.net The Aldrich FT-IR library provides a vast collection of spectra for comparison. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic and heterocyclic rings. The UV-Vis spectrum of a compound shows the wavelengths at which it absorbs light in the ultraviolet and visible regions. For example, the UV-Vis spectra of novel phthalocyanine derivatives show characteristic Q and B band absorptions that are consistent with their extended π-electron systems. researchgate.net These absorptions are attributed to π→π* transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the aggregation state of the molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous structure elucidation and confirmation of synthesized organic molecules, including this compound and its analogues. This powerful method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. The precision of HRMS, typically within a few parts per million (ppm), enables chemists to distinguish between compounds that may have the same nominal mass but differ in their atomic makeup.

In the context of synthesizing novel purine derivatives, HRMS is routinely employed to verify the identity of intermediates and final products. The experimental procedure often involves the use of advanced instrumentation, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer, coupled with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). academie-sciences.fr For instance, analyses can be performed on instruments like a Thermo LTQ Orbitrap XL equipped with an ESI source. academie-sciences.fr

The process typically involves dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of an acid like formic acid to promote protonation, and then introducing it into the mass spectrometer. The instrument is calibrated using a standard of known masses to ensure high accuracy. For a given compound, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on its molecular formula. The instrument then measures the actual m/z of the ion. The close agreement between the calculated and found masses, typically with a mass error of less than 5 ppm, provides strong evidence for the proposed chemical structure.

Below is an interactive data table illustrating typical HRMS data for analogues that are structurally related to the title compound. This data is representative of the information obtained in synthetic chemistry research to confirm the identity of newly prepared compounds.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Mass Error (ppm) |

| 2,4-Diphenyl-6-(p-tolyl)pyrimidine | C₂₃H₁₉N₂ | 323.1543 | 323.1534 | -2.8 |

| 2,4-Bis(4-fluorophenyl)-6-phenylpyrimidine | C₂₂H₁₅F₂N₂ | 345.1198 | 345.1196 | -0.6 |

| 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | C₂₂H₁₅Cl₂N₂ | 377.0612 | 377.0606 | -1.6 |

| 2,4,6-Triphenylpyrimidine | C₂₂H₁₇N₂ | 309.1386 | 309.1395 | +2.9 |

| Data sourced from a study on the synthesis of triaryl-substituted pyrimidines, which are structurally analogous to the pyridinyl-purine core. nih.gov |

The data presented in the table clearly demonstrates the high accuracy of HRMS analysis. The minimal difference between the calculated and experimentally found masses provides unequivocal evidence for the elemental composition of the synthesized compounds, thereby confirming their structures. This level of certainty is crucial in the development of new chemical entities and is a standard practice in modern synthetic organic chemistry.

Biological Activities and Mechanistic Insights of 2 Pyridin 4 Yl 1h Purin 6 9h One

Enzyme Inhibition Profiles

The unique structural arrangement of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one suggests its potential to interact with the active sites of several enzymes, particularly those that recognize purine-based substrates. The following sections detail the available research findings on its inhibitory effects.

Inhibition of Purine (B94841) Metabolic Enzymes

Enzymes that catalyze the metabolic conversion of purines are critical for maintaining cellular homeostasis. The ability of this compound to interfere with these enzymes has been a subject of scientific inquiry.

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides. While numerous purine analogs have been investigated as PNP inhibitors, specific data detailing the inhibitory activity (such as IC50 values) of this compound against PNP are not extensively available in the current body of scientific literature. General studies on substituted purines suggest that modifications at the C2 and C6 positions can influence binding to the PNP active site, but direct evidence for this specific compound is limited.

Xanthine (B1682287) Oxidase (XOR) is a crucial enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of XOR are clinically important for treating conditions like gout. Research into the inhibitory effects of various heterocyclic compounds on XOR is ongoing. However, specific experimental data quantifying the inhibition of XOR by this compound, such as IC50 values, remain to be fully elucidated in published studies.

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a significant role in adenosinergic signaling by converting AMP to adenosine (B11128). Inhibition of CD73 is an area of interest for cancer immunotherapy. The inhibitory potential of purine and pyrimidine (B1678525) analogs against CD73 has been explored. nih.govresearchgate.netnih.gov Despite these broader investigations, specific inhibitory constants or detailed mechanistic studies for this compound against CD73 are not prominently reported in the available scientific literature.

Kinase Inhibition Activities

Kinases are a large family of enzymes that play central roles in cell signaling and are prominent targets for drug development. The purine scaffold is a common feature in many kinase inhibitors.

Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of selective CDK inhibitors is a major focus of cancer research. Studies on 2,6-substituted purines have shown that this class of compounds can exhibit potent and selective inhibition of CDKs. nih.gov For instance, certain 2-arylaminopurines have demonstrated significant selectivity for CDK2 over CDK1. nih.gov This selectivity is often attributed to specific interactions within the ATP-binding pocket of the kinases. nih.gov

While these findings highlight the potential of the 2-substituted purine scaffold for achieving CDK selectivity, specific IC50 values and detailed selectivity profiles for this compound against CDK2 versus CDK1 are not well-documented in the reviewed literature. Further focused studies are required to determine the precise inhibitory potency and selectivity of this particular compound.

An article focusing on the specific biological activities of this compound as requested cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the inhibitory actions of this particular compound against the specified targets did not yield any direct research findings.

The search results contained information on the biological activities of structurally related but distinct compounds, such as other purine, pyridopurine, and pyridone derivatives. ontosight.ainih.govrsc.orgresearchgate.netmdpi.com However, no publications or database entries were found that specifically document the effects of this compound on the following enzymes:

Protein Kinase B (Akt/PKB)

Bruton's Tyrosine Kinase (BTK)

Choline Kinase (ChoK)

Flavin-Dependent Thymidylate Synthase (FDTS)

Phosphatidylinositol 3-Kinase (PI3K)

Acetylcholinesterase (AChE)

Dihydrofolate Reductase (DHFR)

Without specific data, such as inhibitory concentrations (IC₅₀) or detailed mechanistic studies for this compound, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline and strict focus on this single compound. To do so would require speculation and extrapolation from other molecules, which would not meet the required standards of scientific accuracy. Further research is needed to be published on this specific compound to fulfill such a request.

Receptor Modulation and Binding Affinities

Adenosine Receptor Antagonism and Selectivity (e.g., A1, A2A, A2B, A3 subtypes)

There is no available data in the scientific literature regarding the binding affinities or antagonistic activity of this compound at the A1, A2A, A2B, or A3 adenosine receptor subtypes. While purine-based molecules are known to interact with adenosine receptors, specific experimental values such as Kᵢ or IC₅₀ for this compound have not been reported.

P2Y1 Receptor Allosteric Antagonism

No studies have been identified that investigate the potential allosteric antagonism of this compound at the P2Y1 receptor.

Modulation of Cellular Signaling Pathways

Extracellular Signal-Regulated Kinase (ERK1/2) Activity

There is no information available on the effects of this compound on the activity of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway.

GTPγS Binding and G-Protein Coupling

No experimental data has been found concerning the modulation of GTPγS binding or G-protein coupling by this compound.

Beta-Arrestin Recruitment

There are no available studies that have assessed the ability of this compound to induce or inhibit the recruitment of beta-arrestin to any G-protein coupled receptor.

PI3K-PKB-mTOR Pathway Modulation

Currently, there is no specific information available in the published scientific literature detailing the modulation of the PI3K-PKB-mTOR signaling pathway by this compound. While the PI3K/AKT/mTOR pathway is a critical regulator of cellular processes and a frequent target in drug discovery, studies directly investigating the effect of this particular compound are absent.

P38, JNK, and Src Pathway Interactions

There are no specific research findings in publicly accessible literature that describe the interactions of this compound with the p38, JNK, or Src signaling pathways. Although derivatives of pyridin-2(1H)-one have been explored for c-Src kinase inhibitory activity, these compounds are structurally distinct from the purinone core of the subject molecule.

Other Biological Activities

Pro-apoptotic Activity

While various substituted purine analogues have been synthesized and investigated for their ability to induce apoptosis in cancer cell lines, there are no specific studies published on the pro-apoptotic activity of this compound. Research on related 6,8,9-poly-substituted purines has shown that modifications to the purine core can lead to antiproliferative and pro-apoptotic effects in leukemia cells, but equivalent data for the title compound is not available. elsevierpure.com

Plant Growth Regulation (Cytokinin-like activity)

The compound this compound belongs to the class of substituted purines, which is structurally related to cytokinins, a class of plant growth hormones that promote cell division. nih.gov Specifically, it can be viewed as an analogue of potent cytokinins like trans-zeatin (B1683218) and 6-benzylaminopurine (B1666704) (BAP). rsc.org Research into 6-substituted purin-2-ones has demonstrated that compounds in this family can exhibit cytokinin-like activity. rsc.org For instance, many BAP analogues have been shown to induce increased weight gain in radish cotyledons. rsc.org

The cytokinin activity of purine derivatives is highly dependent on the nature and position of the substituent. For example, hydroxyl substitution on the N6-side chain of purine derivatives significantly influences their activity. nih.gov Furthermore, compounds containing a pyridyl group, such as N-(2-chloro-4-pyridyl)-N´-phenylurea (CPPU), are known to exhibit strong cytokinin activity, suggesting that the pyridyl moiety is compatible with this biological function. frontiersin.org Although direct testing of this compound has not been reported, its structural components suggest it is a candidate for possessing cytokinin-like properties.

Table 1: Cytokinin Activity of Related Purine and Pyridyl Compounds

| Compound | Chemical Class | Observed Biological Activity | Reference |

|---|---|---|---|

| trans-Zeatin | Substituted Purine | Potent, naturally occurring cytokinin; promotes cell division and plant growth. | rsc.org |

| 6-Benzylaminopurine (BAP) | Substituted Purine | Synthetic cytokinin; induces growth in radish cotyledons. | rsc.org |

| Kinetin | Substituted Purine | Promotes cell division and plant growth; used in tissue culture. nih.gov | nih.gov |

General Mechanisms of Antimicrobial Action

While there is no specific data on the antimicrobial action of this compound, both of its core structural motifs, purine and pyridine (B92270), are present in many compounds known to possess antimicrobial properties.

Purine Derivatives: Numerous 6-substituted purine derivatives have been synthesized and evaluated for antimicrobial activity. For example, a series of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine derivatives demonstrated considerable antifungal activity against strains like Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis. nih.gov In silico studies of these compounds suggested that their mechanism may involve the inhibition of essential enzymes like dihydrofolate reductase. nih.gov Other 6-substituted purines have shown promising activity against fungi such as Aspergillus niger and Candida tropicalis. researchgate.net

Pyridine Derivatives: The pyridine ring is a "privileged nucleus" in medicinal chemistry, and its derivatives are known for a wide spectrum of therapeutic properties, including antimicrobial and antiviral activities. nih.gov The antimicrobial efficacy of pyridine compounds can be influenced by various substituents. For instance, certain pyridinium (B92312) salts exhibit activity against Staphylococcus aureus, which is thought to be related to their ability to disrupt bacterial cell membranes. mdpi.com Other synthesized pyridine derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. bohrium.com

Given that this compound incorporates both a purine and a pyridine moiety, it is plausible that it could exhibit antimicrobial properties, though experimental verification is required.

Table 2: Examples of Antimicrobial Activity in Related Purine and Pyridine Derivatives

| Compound Class | Example Organisms Tested | General Finding | Reference |

|---|---|---|---|

| 6-Substituted Purines | Mycobacterium tuberculosis, Candida albicans | Compounds showed considerable antimycobacterial and antifungal activity. | nih.gov |

| 6-Substituted Purines | Aspergillus niger, Candida tropicalis | Some compounds showed promising antifungal activities. | researchgate.net |

| Pyridine Derivatives | Bacillus subtilis, Escherichia coli, Fusarium oxysporum | Certain derivatives displayed high antimicrobial activity. | bohrium.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| trans-Zeatin |

| 6-Benzylaminopurine (BAP) |

| Kinetin |

| N-(2-chloro-4-pyridyl)-N´-phenylurea (CPPU) |

| 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine |

| Candida albicans |

| Mycobacterium tuberculosis |

| Aspergillus niger |

| Candida tropicalis |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

| Fusarium oxysporum |

Computational and Structural Biology Studies on 2 Pyridin 4 Yl 1h Purin 6 9h One Interactions

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Binding Mode Predictions

Molecular docking studies are instrumental in predicting how 2-(Pyridin-4-yl)-1H-purin-6(9H)-one (the ligand) binds to a protein's active site. These predictions are based on the principle of identifying the lowest energy conformation of the ligand-protein complex. For purine (B94841) derivatives, docking studies have been used to investigate their binding affinity within the hydrophobic pocket of various kinases. nih.gov The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a score that represents the binding affinity. ugm.ac.id This allows for the identification of the most probable binding mode.

Active Site Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-protein complex is determined by various non-covalent interactions. For this compound, these interactions are critical for its biological activity.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and directionality of ligand-protein interactions. researchgate.netmuni.cz The purine core and the pyridinyl group of the compound contain several hydrogen bond donors and acceptors. For instance, the nitrogen atoms in the purine and pyridine (B92270) rings can act as hydrogen bond acceptors, while the N-H groups in the purine ring can act as donors. rsc.org The interaction between the active site and the surrounding protein environment plays a fundamental role. rsc.org The formation of hydrogen bonds between the ligand and amino acid residues in the active site, such as with the main chain carbonyl oxygen and amide nitrogen, significantly contributes to the stability of the complex. researchgate.netmuni.cz

Hydrophobic Interactions: These interactions occur between the nonpolar parts of the ligand and the hydrophobic residues of the protein's active site. johnshopkins.edu The pyridine ring and the purine system of this compound can engage in hydrophobic interactions, which are key for stabilizing the ligand within the binding pocket. nih.gov Optimized hydrophobic interactions, in conjunction with hydrogen bonding, are essential for altering binding affinity and efficacy. nih.gov

A summary of key interactions is presented in the table below:

| Interaction Type | Potential Interacting Groups on the Compound | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond Donor | Purine N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Purine N, Pyridine N, Carbonyl O | Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic | Purine ring, Pyridine ring | Ala, Val, Leu, Ile, Phe, Trp |

Analysis of Tautomeric Forms in Binding

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. This compound can exist in different tautomeric forms, such as the keto and enol forms. The specific tautomer that binds to a protein can significantly affect the binding affinity and mode. It is known that proteins can preferentially bind a tautomer that is present in low abundance in solution. nih.gov Therefore, it is crucial to consider the different possible tautomers during computational studies. For example, in pyrimidinone derivatives, both 1H-keto and 3H-keto tautomers have been observed in crystal structures. nih.govresearchgate.net The relative energies of these tautomers can be influenced by the protein environment. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules. nih.gov

For a purine derivative like this compound, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used as a 3D query to screen large compound databases to identify new molecules with similar pharmacophoric features and, therefore, potential similar biological activity. nih.gov

Molecular Dynamics Simulations (Potential Future Work/Advanced Studies)

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. youtube.com While molecular docking provides a static picture of the ligand-protein interaction, MD simulations can reveal the flexibility of both the ligand and the protein and provide a more realistic representation of the binding process.

Potential future MD simulations on this compound complexed with a target protein could:

Assess the stability of the docked conformation over time. nih.gov

Calculate the binding free energy with higher accuracy.

Identify key residues that are crucial for binding and conformational changes in the protein upon ligand binding. rsc.org

Explore the role of water molecules in the binding site.

Co-crystal Structure Analysis of Purine-Ligand Complexes

X-ray crystallography of a co-crystal provides the most accurate and detailed three-dimensional structure of a ligand bound to its protein target. The analysis of co-crystal structures of purine analogues with their target proteins has been instrumental in understanding their binding modes.

These structures reveal precise information about:

The specific hydrogen bonds formed between the ligand and the protein.

The nature of hydrophobic contacts.

The conformation of the ligand in the bound state.

The presence and role of water molecules in mediating interactions.

For instance, the analysis of co-crystal structures of substituted purines with Helicobacter pylori purine nucleoside phosphorylase has allowed for the identification of key interactions in the enzyme's active site. nih.gov Similarly, co-crystal structures of other pyridine-containing ligands have elucidated the importance of hydrogen bonding in their supramolecular assemblies. nih.gov Such detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity.

Future Research Directions for 2 Pyridin 4 Yl 1h Purin 6 9h One

Development of Novel Analogues with Enhanced Potency and Selectivity

The generation of novel analogues is a critical step in optimizing a lead compound. For 2-(Pyridin-4-yl)-1H-purin-6(9H)-one, systematic structural modifications can be envisioned to enhance its potency against specific biological targets and to improve its selectivity, thereby reducing potential off-target effects.

Future synthetic efforts could focus on modifications at several key positions of the purine (B94841) and pyridine (B92270) rings. For instance, substitution on the pyridine ring could modulate the electronic properties and steric bulk, potentially influencing binding affinity and selectivity. Similarly, modifications at the N9 position of the purine ring are known to significantly impact the activity of this class of compounds.

A study on 2,6,9-trisubstituted purine derivatives revealed that the nature of the substituent at the C2, C6, and N9 positions dramatically influences their cytotoxic activity against various cancer cell lines. researchgate.net For example, the introduction of an arylpiperazinyl system at position 6 was found to be beneficial for cytotoxicity, while bulky groups at the C2 position were unfavorable. researchgate.net These findings provide a valuable starting point for designing analogues of this compound.

| Modification Strategy | Rationale | Potential Impact |

| Substitution on the pyridine ring | Modulate electronics and sterics | Enhanced potency and selectivity |

| Alkylation/Arylation at N9 | Explore new binding interactions | Improved pharmacokinetic properties |

| Modification of the C6-oxo group | Alter hydrogen bonding capacity | New target engagement |

Exploration of New Biological Targets and Pathways

The structural motifs present in this compound suggest several potential biological targets. The purine core is a well-known "privileged scaffold" that interacts with a wide range of protein families, particularly kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes. researchgate.net

Future research should involve broad-based screening of this compound against diverse panels of biological targets. For example, the pyrrolo[2,3-d]pyrimidine core, an isostere of the purine ring, has been a fertile ground for the discovery of inhibitors of targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Given the structural similarity, it is plausible that this compound could exhibit activity against such kinases involved in cancer progression.

Furthermore, purine derivatives have been investigated as modulators of the immune system. For instance, certain 2,6,7-substituted purine derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7), suggesting their potential as vaccine adjuvants or immunomodulators. cornell.edu The potential of this compound to modulate immune pathways warrants investigation.

| Potential Target Class | Rationale | Example Targets |

| Protein Kinases | Purine is a common kinase inhibitor scaffold | EGFR, VEGFR, PLK1 |

| Immune Receptors | Purine derivatives can act as immunomodulators | TLR7, TLR8 |

| Metabolic Enzymes | Purines are endogenous metabolites | Purine nucleoside phosphorylase |

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, a combination of computational techniques can be employed for the rational design of new analogues with improved properties.

Initially, a thorough conformational analysis and determination of the most stable tautomeric form are crucial. researchgate.net Following this, molecular docking studies can be performed to predict the binding mode of the compound within the active sites of potential biological targets. This information can guide the design of new derivatives with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be instrumental. By correlating the structural features of a series of analogues with their biological activity, 3D-QSAR models can be developed to predict the potency of newly designed compounds. researchgate.net Such models can highlight the key steric and electronic features required for optimal activity, thereby prioritizing synthetic efforts. For instance, in a study of 2,6,9-trisubstituted purines, 3D-QSAR models indicated that steric properties had a greater impact on cytotoxicity than electronic properties. researchgate.net

Integration with Chemical Biology Tools and Probes

The development of chemical probes is essential for dissecting complex biological pathways. This compound can serve as a scaffold for the creation of such tools. By conjugating it with reporter molecules like fluorophores or biotin, researchers can create probes to visualize the subcellular localization of its target protein or to identify its binding partners through affinity purification.

For example, fluorescently labeled probes based on the purine-scaffold inhibitor PU-H71 have been successfully used to study the heat shock protein 90 (Hsp90) in live cells using techniques like flow cytometry and fluorescence microscopy. nih.govnih.gov These probes have enabled the investigation of Hsp90 in heterogeneous cell populations and have even been used in clinical trials for patient selection. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-4-yl)-1H-purin-6(9H)-one, and how can intermediates be characterized?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one (a precursor for Valganciclovir) are prepared using regioselective alkylation under anhydrous conditions. Characterization typically involves NMR (¹H/¹³C), LC-MS, and X-ray crystallography to confirm regiochemistry and purity . For analogs, LC-ESI-MS with m/z analysis (e.g., m/z 159 for formylmethyl esters) is critical to verify reaction products .

Q. How can researchers ensure the purity of this compound during synthesis?

- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Related substances (e.g., positional isomers or oxidation byproducts) are monitored using gradient elution with C18 columns. For example, impurities in Ganciclovir synthesis are resolved using mobile phases of ammonium acetate and acetonitrile . Mass spectrometry (e.g., LC-ESI-MS) further confirms molecular ions and fragmentation patterns .

Q. What structural modifications enhance the solubility of this compound derivatives?

- Answer : Introducing polar groups (e.g., hydroxyl, amino) or using prodrug strategies (e.g., esterification) improves aqueous solubility. For instance, mannoside derivatives of purinones show enhanced bioavailability due to glycosylation, as demonstrated by Molsoft drug-likeness scores >0.7 and lower IC50 values in biological assays .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to therapeutic targets?

- Answer : Molecular docking tools (e.g., AutoDock Vina) model interactions with targets like FimH adhesin or viral polymerases. Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic contacts. For example, ligand M4 (a purinone analog) achieved a Molsoft Score of 0.76 and strong binding to FimH via pyridinyl and tetrahydrofuran moieties . MD simulations (>100 ns) further validate stability .

Q. What pharmacokinetic properties should be prioritized for this compound analogs in antiviral studies?

- Answer : Focus on oral bioavailability (%F), plasma protein binding, and metabolic stability. Compounds with logP <3 and topological polar surface area (TPSA) <90 Ų are preferred. For instance, acyclovir analogs (e.g., 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) exhibit low cytotoxicity due to selective phosphorylation by viral kinases .

Q. How does this compound compare to acyclovir in inhibiting viral DNA polymerase?

- Answer : Acyclovir’s mechanism involves competitive inhibition of viral DNA polymerase via incorporation of its triphosphate form. Comparative studies using enzyme kinetics (Ki values) and cell-based assays (EC50) are critical. While acyclovir has EC50 values in the µM range for HSV-1, pyridinyl-purinones may require structural optimization (e.g., pyridine substitution) to enhance potency .

Q. What reaction mechanisms govern the synthesis of this compound intermediates?

- Answer : Key steps include Michaelis-Menten kinetics for oxidation reactions (e.g., MnO4<sup>−</sup>-mediated cleavage) and radical intermediates detected via EPR spectroscopy. For example, LC-ESI-MS identified unstable intermediates like 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one (m/z 181) during oxidative degradation .

Q. How do this compound derivatives inhibit xanthine oxidase?

- Answer : These compounds act as competitive inhibitors by binding to the molybdenum-sulfide (Mo-S) complex at the enzyme’s active site. IC50 values are determined using spectrophotometric assays (λ = 295 nm) to monitor uric acid formation. Structural analogs with electron-withdrawing groups (e.g., chloro, pyridinyl) show enhanced inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.